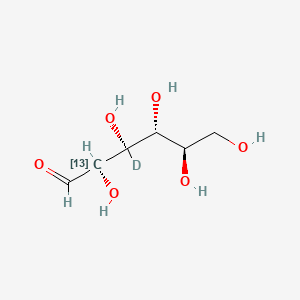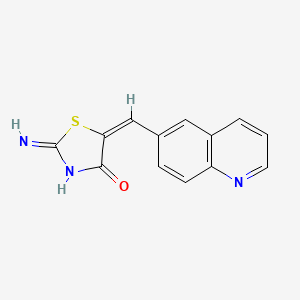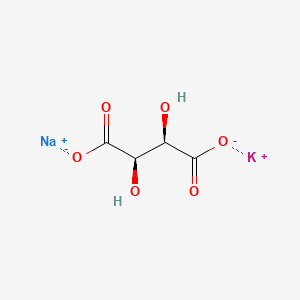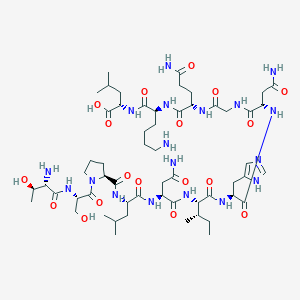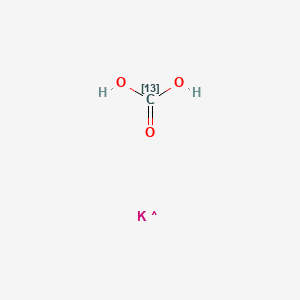
sRANKL-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sRANKL-IN-3, also known as Compound S3-15, is a potent, orally active, and selective inhibitor of soluble receptor activator of nuclear factor kappa B ligand (sRANKL). It has an inhibitory concentration (IC50) of 0.19 micromolar. This compound is primarily used in research related to osteoporosis due to its ability to inhibit soluble receptor activator of nuclear factor kappa B (RANK) - receptor activator of nuclear factor kappa B ligand (RANKL) interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sRANKL-IN-3 involves multiple steps, including the formation of benzoic acid derivatives. The key steps include:
Formation of Benzoic Acid Derivative: The initial step involves the preparation of benzoic acid, 2-[2-[2-oxo-1-[(2-pyridinylamino)carbonyl]propylidene]hydrazinyl]-.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
sRANKL-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
sRANKL-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of soluble receptor activator of nuclear factor kappa B ligand interactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting bone resorption and related pathways.
作用機序
sRANKL-IN-3 exerts its effects by selectively binding to soluble receptor activator of nuclear factor kappa B ligand. It has a high binding affinity to soluble receptor activator of nuclear factor kappa B ligand (dissociation constant KD = 5.78 micromolar) and is significantly stronger than binary receptor activator of nuclear factor kappa B ligand (dissociation constant KD = 124 micromolar) . The compound inhibits osteoclastogenesis in a dose-dependent manner and suppresses receptor activator of nuclear factor kappa B ligand-mediated nuclear factor kappa B and mitogen-activated protein kinase signaling pathways . Additionally, it induces apoptosis in mature osteoclasts and attenuates bone resorption .
類似化合物との比較
sRANKL-IN-3 is unique due to its high selectivity and potency as a soluble receptor activator of nuclear factor kappa B ligand inhibitor. Similar compounds include:
Osteoprotegerin: A decoy receptor for receptor activator of nuclear factor kappa B ligand that inhibits its interaction with receptor activator of nuclear factor kappa B.
These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.
特性
分子式 |
C16H14N4O4 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC名 |
2-[[(E)-3-hydroxy-1-oxo-1-(pyridin-2-ylamino)but-2-en-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H14N4O4/c1-10(21)14(15(22)18-13-8-4-5-9-17-13)20-19-12-7-3-2-6-11(12)16(23)24/h2-9,21H,1H3,(H,23,24)(H,17,18,22)/b14-10+,20-19? |
InChIキー |
POMSQYBRHUFFDO-VKZHOKTNSA-N |
異性体SMILES |
C/C(=C(/C(=O)NC1=CC=CC=N1)\N=NC2=CC=CC=C2C(=O)O)/O |
正規SMILES |
CC(=C(C(=O)NC1=CC=CC=N1)N=NC2=CC=CC=C2C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


